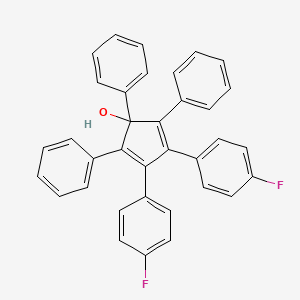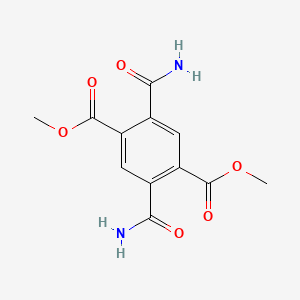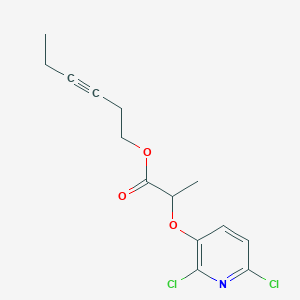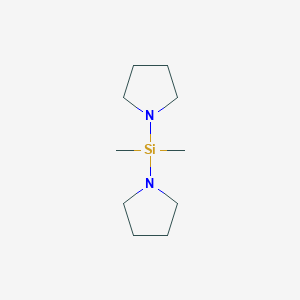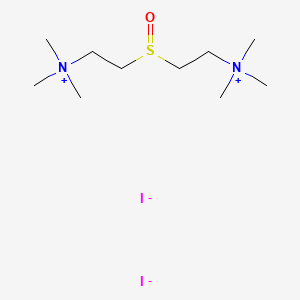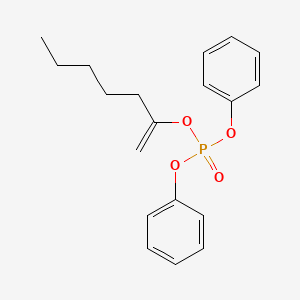![molecular formula C9H18N2O2S B14506289 N-[(2-Sulfanylethyl)carbamoyl]hexanamide CAS No. 64847-73-0](/img/structure/B14506289.png)
N-[(2-Sulfanylethyl)carbamoyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a sulfanylethyl group attached to a carbamoyl moiety, which is further linked to a hexanamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently reacts with the amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]hexanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
N-[(2-Sulfanylethyl)carbamoyl]hexanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]hexanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the carbamoyl moiety can interact with nucleophilic sites in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide
Comparison
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is unique due to its hexanamide structure, which imparts specific hydrophobic properties and influences its reactivity. In contrast, N-[(2-Sulfanylethyl)carbamoyl]benzamide and 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide contain aromatic rings, which can affect their electronic properties and interactions with biological targets .
Properties
CAS No. |
64847-73-0 |
|---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-(2-sulfanylethylcarbamoyl)hexanamide |
InChI |
InChI=1S/C9H18N2O2S/c1-2-3-4-5-8(12)11-9(13)10-6-7-14/h14H,2-7H2,1H3,(H2,10,11,12,13) |
InChI Key |
FUZONYMFTUABKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
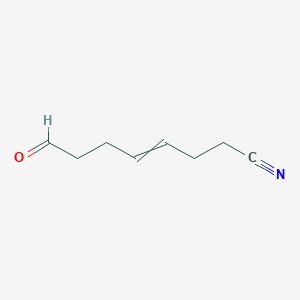
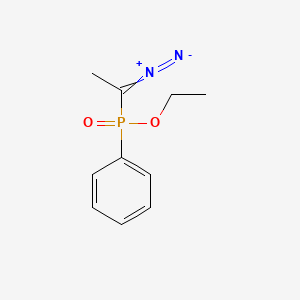
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
